molecular formula C11H20N2O2S B1280968 Tert-butyl 2-carbamothioylpiperidine-1-carboxylate CAS No. 569348-09-0

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate

Cat. No. B1280968
M. Wt: 244.36 g/mol
InChI Key: OLZRMIGDZLTJLM-UHFFFAOYSA-N
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Description

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and as intermediates in the synthesis of various organic molecules. The piperidine moiety is a common structural feature in many biologically active compounds, and modifications on this core structure can lead to substances with diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate and related compounds involves multiple steps, starting from readily available reagents. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation, with an overall high yield . Similarly, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate is achieved using iso-butoxycarbonyl chloride via the mixed anhydride method . These methods demonstrate the versatility of synthetic approaches in generating piperidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl 2-carbamothioylpiperidine-1-carboxylate is not directly provided, but related compounds have been characterized using techniques such as X-ray diffraction. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate crystallizes in the triclinic space group with a specific envelope conformation of the proline ring . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate reveals a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These studies provide insights into the three-dimensional arrangement of atoms in piperidine derivatives, which is crucial for understanding their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and application in synthesis. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reacts with BuLi and subsequently with alkyl halides to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . Additionally, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be converted to hydroxypiperidine carboxylates through reaction with L-selectride . These reactions are indicative of the reactivity of the piperidine ring and its susceptibility to nucleophilic and electrophilic attacks, which is fundamental for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate are not explicitly detailed in the provided papers. However, related compounds exhibit properties such as crystallinity, solubility, and thermal stability, which can be inferred from their synthesis and characterization. For example, the thermal and crystallographic studies of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provide information on its stability and crystalline nature . These properties are important for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Intermediate Uses

  • Tert-butyl 2-carbamothioylpiperidine-1-carboxylate is significant in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are crucial for preparing diverse piperidine derivatives (Boev et al., 2015). These derivatives have potential applications in various fields of organic and medicinal chemistry.

Role in Drug Synthesis

  • It acts as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550, demonstrating its utility in pharmaceutical research (Chen Xin-zhi, 2011).

Applications in Organic Chemistry

  • The compound is utilized in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key component in the development of certain synthetic drugs (Moskalenko & Boev, 2014).
  • Its derivatives are used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting its versatility in organic synthetic methods (Xie et al., 2019).

Crystallographic Studies

  • Crystallographic studies of its derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provide insights into the molecular structures and potential applications in material science (Didierjean et al., 2004).

Catalysis and Chemical Transformations

  • The compound is instrumental in various catalytic and chemical transformations, as seen in the synthesis of Boc-protected amines via a one-pot Curtius rearrangement, which is a pivotal reaction in organic synthesis (Lebel & Leogane, 2005).

Material Science and Structural Analysis

  • Its use in the synthesis and structural analysis of carbamate derivatives with Z′=2 and 3 demonstrates its role in understanding the interplay of strong and weak hydrogen bonds, critical for material science research (Das et al., 2016).

properties

IUPAC Name

tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZRMIGDZLTJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464437
Record name Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-carbamothioylpiperidine-1-carboxylate

CAS RN

569348-09-0
Record name Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-carbamothioylpiperidine-1-carboxylate
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